Phenylthiohydantoin-glutamine

Description

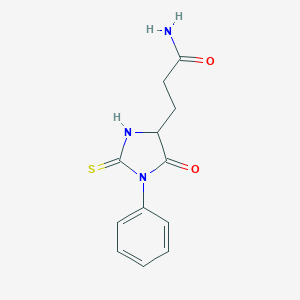

Structure

3D Structure

Properties

IUPAC Name |

3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c13-10(16)7-6-9-11(17)15(12(18)14-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,16)(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCINZHSIAEDPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801227188 |

Source

|

| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10567-86-9 |

Source

|

| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10567-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-1-phenyl-2-thioxoimidazolidine-4-propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010567869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC96414 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1-phenyl-2-thioxoimidazolidine-4-propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Phenylthiohydantoin-Glutamine (PTH-Gln): Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Phenylthiohydantoin-glutamine (PTH-Gln) is a critical derivative formed during the Edman degradation sequencing of peptides and proteins. Its accurate identification is paramount for elucidating primary protein structure. This guide provides a comprehensive overview of the chemical properties of PTH-Gln, with a particular focus on its inherent instability and the resulting analytical challenges. We will delve into the mechanisms of its formation and degradation, provide detailed protocols for its synthesis, purification, and analysis, and offer insights into ensuring data integrity during protein sequencing workflows.

Introduction: The Significance of PTH-Glutamine in Protein Sequencing

The Edman degradation, a cornerstone of protein chemistry, allows for the sequential removal and identification of amino acids from the N-terminus of a polypeptide chain.[1][2] In this process, each amino acid is converted into its corresponding phenylthiohydantoin (PTH) derivative. The resulting PTH-amino acid is then identified, typically by high-performance liquid chromatography (HPLC), revealing the identity of the N-terminal residue.[3]

This compound (PTH-Gln) is the derivative generated when glutamine is the N-terminal amino acid. While the Edman degradation is a powerful technique, the analysis of PTH-Gln presents unique challenges due to its chemical lability. Understanding the chemical properties and stability of PTH-Gln is therefore crucial for any researcher involved in protein sequencing or related analytical methodologies.

Core Chemical Properties of PTH-Glutamine

PTH-Gln is a heterocyclic compound resulting from the reaction of the N-terminal glutamine residue with phenyl isothiocyanate (PITC) under basic conditions, followed by cleavage and cyclization in an acidic environment.[1][4]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N₃O₂S | Sigma-Aldrich |

| Molecular Weight | 263.32 g/mol | Sigma-Aldrich |

| Appearance | White to off-white solid | General knowledge |

| IUPAC Name | 5-(3-amino-3-oxopropyl)-3-phenyl-2-thioxoimidazolidin-4-one | IUPAC Nomenclature |

The Critical Challenge: Stability and Degradation of PTH-Glutamine

The primary challenge in the handling and analysis of PTH-Gln is its propensity to undergo intramolecular cyclization, a reaction inherent to the glutamine side chain. This instability can lead to the formation of a pyroglutamate derivative, complicating chromatographic analysis and potentially leading to misidentification of the amino acid sequence.

The Mechanism of Cyclization

The degradation of PTH-Gln is primarily driven by the nucleophilic attack of the terminal amide nitrogen of the glutamine side chain on the adjacent carbonyl carbon, leading to the formation of a five-membered lactam ring (pyroglutamate derivative) and the elimination of ammonia.[5] This reaction is analogous to the well-documented cyclization of N-terminal glutamine residues in peptides and proteins.[5]

The rate of this cyclization is significantly influenced by factors such as pH and temperature. Acidic conditions, such as those employed during the cleavage step of the Edman degradation, can protonate the amide oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[5] Elevated temperatures also accelerate this degradation process.

Implications for Analysis

The formation of the PTH-pyroglutamate derivative during Edman sequencing can lead to several analytical complications:

-

Chromatographic Ambiguity: The PTH-pyroglutamate derivative will have a different retention time in reversed-phase HPLC compared to the parent PTH-Gln. This can result in a diminished or absent peak for PTH-Gln and the appearance of an unexpected peak, which may be misidentified.

-

Quantitative Inaccuracy: The conversion of PTH-Gln to its derivative is often incomplete, leading to a mixture of both compounds. This can result in an underestimation of the amount of glutamine at a particular position in the peptide sequence.

-

Sequence Misassignment: If the PTH-pyroglutamate peak is not recognized as a derivative of PTH-Gln, it could be mistaken for another PTH-amino acid, leading to an incorrect sequence assignment.

Experimental Protocols: A Self-Validating System

To ensure the accuracy of protein sequencing data, it is essential to have a robust and self-validating system. This includes the ability to synthesize and purify a PTH-Gln standard, as well as a reliable analytical method to distinguish it from its degradation products.

Synthesis and Purification of PTH-Glutamine Standard

The synthesis of PTH-Gln is based on the fundamental reactions of the Edman degradation.[1]

Step 1: Formation of the Phenylthiocarbamoyl (PTC) Derivative

-

Dissolve 100 mg of L-glutamine in 5 mL of a 1:1 (v/v) solution of pyridine and water.

-

Adjust the pH of the solution to approximately 9.0 with a 5% (v/v) solution of triethylamine in pyridine.

-

Add 1.1 molar equivalents of phenyl isothiocyanate (PITC) dropwise while stirring vigorously at room temperature.

-

Continue stirring for 1 hour at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization to this compound

-

Remove the solvent from the reaction mixture under reduced pressure.

-

To the resulting residue, add 5 mL of anhydrous trifluoroacetic acid (TFA).

-

Incubate the mixture at 50°C for 30 minutes to facilitate cyclization.

-

Evaporate the TFA under a stream of nitrogen.

Step 3: Purification by Recrystallization

-

Dissolve the crude PTH-Gln residue in a minimal amount of hot ethanol.

-

Slowly add water dropwise until the solution becomes slightly turbid.

-

Gently heat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.[6]

The purity of the synthesized PTH-Gln should be verified by HPLC and mass spectrometry.

Stability-Indicating HPLC Method for PTH-Glutamine

A robust HPLC method is essential to separate PTH-Gln from its pyroglutamate derivative and other potential impurities.

Instrumentation and Columns:

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended.

Mobile Phases:

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0 | 10 |

| 25 | 50 |

| 30 | 90 |

| 35 | 90 |

| 36 | 10 |

| 40 | 10 |

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 269 nm

-

Column Temperature: 30°C

Rationale for Method Design: The use of a C18 column provides good retention and separation of the relatively nonpolar PTH-amino acids. The gradient elution with an increasing concentration of acetonitrile allows for the separation of a wide range of PTH derivatives with varying polarities. The acidic mobile phase (TFA) is necessary for good peak shape. This method should provide baseline separation between PTH-Gln and its more polar pyroglutamate degradation product.

Mass Spectrometric Analysis of PTH-Glutamine

Mass spectrometry (MS) provides an orthogonal method for the identification and characterization of PTH-Gln. Electron ionization (EI) or electrospray ionization (ESI) can be used.

Expected Fragmentation Pattern (Predicted):

Under electron ionization, PTH-Gln is expected to fragment in a characteristic manner. The molecular ion peak (M+) at m/z 263 would be observed. Key fragment ions would likely arise from:

-

Loss of the glutamine side chain: Cleavage of the bond between the hydantoin ring and the side chain.

-

Fragmentation of the hydantoin ring: Characteristic losses of CO, S, and phenyl groups.

-

Fragmentation of the side chain: Loss of the amide group (-CONH2).

A predicted major fragment would be the phenylthiohydantoin core, and another would correspond to the glutamine side chain.

Best Practices for Handling and Storage of PTH-Glutamine

Given its inherent instability, proper handling and storage of PTH-Gln standards and samples are critical for obtaining reliable analytical results.

-

Storage of Solid PTH-Gln: Solid PTH-Gln should be stored at -20°C or lower in a desiccator to minimize degradation from moisture and temperature.

-

Solution Stability: Solutions of PTH-Gln are best prepared fresh in an appropriate solvent (e.g., acetonitrile/water). If storage is necessary, solutions should be kept at -80°C and used within a short period. Avoid repeated freeze-thaw cycles.[7][8]

-

pH Considerations: Avoid strongly acidic or basic conditions during sample preparation and storage, as these can accelerate the cyclization reaction.[8]

Conclusion

This compound is a key, yet challenging, molecule in the field of protein sequencing. Its propensity to degrade into a pyroglutamate derivative necessitates a thorough understanding of its chemical properties and stability. By employing robust synthesis, purification, and analytical protocols, researchers can mitigate the risks of misidentification and ensure the integrity of their protein sequencing data. The methodologies and insights provided in this guide serve as a valuable resource for scientists and professionals in the fields of proteomics, drug development, and analytical biochemistry.

References

-

Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. (2019). ACS Omega. [Link]

-

Edman degradation. (2023). Wikipedia. [Link]

-

4 Steps of Edman Degradation. (n.d.). Mtoz Biolabs. [Link]

-

Edman Degradation. (2019). YouTube. [Link]

-

Strategies for Development of a Next-Generation Protein Sequencing Platform. (2021). International Journal of Molecular Sciences. [Link]

-

Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2017). Analytical Sciences. [Link]

-

Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation. (1987). Analytical Biochemistry. [Link]

-

Stability of intact parathyroid hormone in serum and plasma samples stored at different conditions. (2022). Medicine Science. [Link]

-

Ionization characteristics of amino acids in direct analysis in real time mass spectrometry Electronic Supplementary Material. (2014). The Royal Society of Chemistry. [Link]

-

Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. (1997). Methods in Molecular Biology. [Link]

-

Fragmentation reactions of protonated peptides containing glutamine or glutamic acid. (2003). Journal of Mass Spectrometry. [Link]

-

Mass Spectrometry of Glutamic Acid and Glutamine in the Gas Phase. (2019). ResearchGate. [Link]

-

Mass spectra of glutamic acid (í µí±Ž) and glutamine (í µí± ). (2019). ResearchGate. [Link]

-

The stability of intact parathyroid hormone in human blood during different sampling conditions and long-term storage in serum tubes. (2013). Clinical Chemistry and Laboratory Medicine. [Link]

-

Electron ionization and mass spectrometry. (2020). YouTube. [Link]

-

An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. (2014). Analytical Chemistry. [Link]

-

Method to convert N-terminal glutamine to pyroglutamate for characterization of recombinant monoclonal antibodies. (2013). Analytical Biochemistry. [Link]

-

Recrystallization. (2010). YouTube. [Link]

-

Formation of proline thiohydantoin with ammonium thiocyanate: progress towards a viable C-terminal amino-acid-sequencing procedure. (1992). Journal of Biochemical and Biophysical Methods. [Link]

-

Analysis of glutamine, glutamate, pyroglutamate, and GABA in cerebrospinal fluid using ion pairing HPLC with positive electrospray LC/MS/MS. (2012). ResearchGate. [Link]

- Synthesis method of alanylglutamine. (2007).

-

Can anyone guide me for separation of glutamine and asparagine with HPLC?. (2018). ResearchGate. [Link]

-

Method to convert N-terminal glutamine to pyroglutamate for characterization of recombinant monoclonal antibodies. (2013). ResearchGate. [Link]

- Synthesis of l-glutamine from l-glutamic acid. (1957).

- Process for synthesis of L-glutamine. (2006).

- Method of purifying glutamic acid by transition recrystallization. (2005).

- L-glutamine separating and purifying process. (2005).

-

Efficient Optical Resolution of DL-Glutamate by Combining Enzymatic Racemization and Preferential Crystallization. (2023). Taylor & Francis Online. [Link]

-

Crystallization and preliminary crystallographic characterization of glutamine synthetase from Medicago truncatula. (2009). Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

Sources

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation and Synthesis of Phenylthiohydantoin-Glutamine (PTH-Gln)

Abstract

This technical guide provides a comprehensive overview of Phenylthiohydantoin-Glutamine (PTH-Gln), the derivative formed from an N-terminal glutamine residue during Edman degradation. As a critical procedure in protein sequencing, understanding the formation and identification of each PTH-amino acid is paramount. This document details the precise chemical structure of PTH-Gln, elucidates its synthesis pathway via the Edman degradation mechanism, and presents a multi-platform analytical workflow for its definitive structural confirmation. Methodologies are presented with an emphasis on the underlying chemical principles and the rationale behind experimental choices, ensuring a self-validating and robust approach for researchers in the field.

Introduction: The Role of PTH-Amino Acids in Protein Sequencing

The sequential degradation of amino acids from the N-terminus of a peptide, a process known as Edman degradation, remains a cornerstone of protein primary structure analysis.[1][2] Developed by Pehr Edman, this method provides a stepwise cleavage of the N-terminal amino acid, which is then identified, leaving the rest of the peptide chain intact for subsequent cycles.[1][3] The success of this technique hinges on the conversion of the cleaved amino acid into a stable, identifiable derivative: a phenylthiohydantoin (PTH)-amino acid.[1][4]

Each of the 20 common amino acids yields a unique PTH derivative. This guide focuses specifically on PTH-Glutamine (PTH-Gln), the derivative corresponding to the amino acid Glutamine. We will explore its precise chemical structure, the multi-step chemical synthesis that occurs within an automated protein sequencer, and the analytical methodologies required for its unambiguous identification.

Chemical Structure of PTH-Glutamine

PTH-Gln is a heterocyclic compound characterized by a central hydantoin ring.[5] This core structure is modified by two key substitutions: a phenyl group attached to one of the ring nitrogens (originating from the Edman reagent) and the amino acid's side chain attached to a stereocenter on the ring. For PTH-Gln, this is the 3-aminocarbonylpropyl side chain of glutamine.

Key Structural Features:

-

Core: 3-phenyl-2-thioxoimidazolidin-4-one (Phenylthiohydantoin)

-

Side Chain: -(CH₂)₂-CO-NH₂ (from Glutamine)

The precise arrangement of these groups is critical for its unique physicochemical properties, which are exploited during its chromatographic separation and identification.

Caption: Chemical structure of 5-(3-carbamoylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one (PTH-Gln).

Synthesis Pathway: PTH-Gln Formation via Edman Degradation

The synthesis of PTH-Gln is not a standalone benchtop procedure but rather an integral part of the automated Edman degradation workflow. The process is a sequential, three-step reaction cycle occurring for each N-terminal residue.[6][7]

The Causality of Reaction Conditions

The Edman chemistry is a finely tuned process where pH and solvent conditions are manipulated to drive each step to completion while preserving the integrity of the remaining peptide.

-

Alkaline Coupling: The initial coupling step requires a basic environment (pH ~9.0). This is critical to ensure the N-terminal alpha-amino group is deprotonated and thus sufficiently nucleophilic to attack the electron-deficient carbon of the phenyl isothiocyanate (PITC) reagent.[6][7]

-

Anhydrous Acid Cleavage: The cleavage step utilizes a strong, anhydrous acid like trifluoroacetic acid (TFA). The anhydrous condition is paramount to prevent non-specific acid hydrolysis of other peptide bonds within the chain, which would lead to a catastrophic loss of sequence information.[8][9]

-

Aqueous Acid Conversion: The final conversion to the stable PTH derivative is performed in an aqueous acidic medium. This step facilitates the rearrangement of the unstable anilinothiazolinone (ATZ) intermediate into the more chemically stable phenylthiohydantoin (PTH) ring, which is essential for reliable chromatographic analysis.[10]

Step-by-Step Synthesis Workflow

The diagram below outlines the sequential chemical transformations that an N-terminal glutamine residue undergoes to become PTH-Gln.

Caption: Workflow for the synthesis of PTH-Gln during one cycle of Edman degradation.

Experimental Protocol: Automated Edman Degradation Cycle

This protocol describes a typical cycle within an automated protein sequencer for the generation and collection of a PTH-amino acid.

-

Coupling:

-

The immobilized peptide sample is exposed to a solution of 5% Phenylisothiocyanate (PITC) in a basic buffer (e.g., N-methylpiperidine or trimethylamine, pH 9.0-9.5) at 45-55°C.[6][7]

-

The reaction is allowed to proceed for 10-20 minutes to ensure complete derivatization of the N-terminal amine.

-

Excess reagents and by-products are washed away with organic solvents like ethyl acetate and heptane.

-

-

Cleavage:

-

Anhydrous trifluoroacetic acid (TFA) is delivered to the reaction cartridge.

-

The acid catalyzes the cleavage of the first peptide bond, releasing the N-terminal residue as an anilinothiazolinone (ATZ) derivative.[8] This step is typically performed at 45-55°C for 3-5 minutes.

-

The ATZ-Gln is selectively extracted and transferred to a conversion flask using an organic solvent (e.g., chlorobutane).[8] The remaining (n-1) peptide is left on the support for the next cycle.

-

-

Conversion:

-

The collected ATZ-Gln in the conversion flask is dried to remove the cleavage reagents.

-

An aqueous acid solution (e.g., 25% TFA in water) is added to the flask and heated to 55-65°C.[10]

-

This facilitates the acid-catalyzed rearrangement of ATZ-Gln into the more stable PTH-Gln derivative.

-

The resulting PTH-Gln solution is dried and then redissolved in an appropriate solvent (e.g., acetonitrile/water) for injection into the analytical system.

-

Structure Elucidation: The Analytical Workflow

The definitive identification of the generated PTH-Gln relies on a combination of chromatographic and spectrometric techniques. This multi-pronged approach forms a self-validating system, where the initial identification by chromatography is unequivocally confirmed by mass spectrometry.[11][12]

Caption: Integrated analytical workflow for the elucidation and confirmation of PTH-Gln.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary workhorse for PTH-amino acid identification in automated sequencers.[11][13] The method relies on the principle that each PTH derivative has a characteristic retention time under specific chromatographic conditions.

-

Principle of Operation: The PTH-Gln sample is separated on a reversed-phase column (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous buffer is used to elute the PTH derivatives.[14] The relatively polar side chain of PTH-Gln results in a shorter retention time compared to hydrophobic derivatives like PTH-Phe or PTH-Leu.

-

Identification: Identification is achieved by comparing the retention time of the unknown peak from a sequencing cycle to the retention time of a known, purified PTH-Gln standard run under identical conditions.[13][15]

Protocol: Standard PTH-Amino Acid Analysis by RP-HPLC

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: Aqueous buffer (e.g., 5% Tetrahydrofuran in 20 mM Ammonium Acetate, pH 4.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from ~10% B to ~50% B over 15-20 minutes.

-

Flow Rate: 0.2 - 0.3 mL/min.

-

Temperature: 40 - 50°C for improved resolution.[14]

-

Detection: UV detector at 269 nm.

-

Procedure: Inject the redissolved PTH-Gln sample. Record the chromatogram and compare the retention time of the resulting peak against a pre-run standard chromatogram containing a mixture of all 20 PTH-amino acids, including a known PTH-Gln standard.

Mass Spectrometry (MS)

Mass spectrometry provides an orthogonal and highly sensitive method to confirm the identity of a PTH derivative suggested by HPLC.[12][16] It directly measures the molecular weight of the compound, offering a much higher degree of certainty.

-

Principle of Operation: The eluent from the HPLC can be directly coupled to an electrospray ionization (ESI) source of a mass spectrometer (LC-MS). The PTH-Gln molecule is ionized, typically forming a protonated molecular ion [M+H]⁺. The mass analyzer then measures the mass-to-charge ratio (m/z) of this ion.

-

Confirmation: The experimentally measured m/z is compared to the theoretical exact mass of PTH-Gln. A match within a narrow mass tolerance window (typically <5 ppm for high-resolution MS) confirms the elemental composition and thus the identity of the molecule. Collision-induced dissociation (CID) can further be used to generate fragment ions, creating a unique fingerprint to distinguish it from any potential isomers.[16]

Protocol: LC-MS Confirmation of PTH-Gln

-

LC System: Couple the outlet of the HPLC system described above to the ESI source of the mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan mode (e.g., m/z 100-500) to detect the protonated molecular ion of PTH-Gln.

-

Targeted Ion: The theoretical m/z for the protonated molecule of PTH-Gln (C₁₂H₁₄N₄O₂S) is approximately 291.0865 Da.

-

Procedure: During the HPLC run, monitor for the appearance of the target m/z at the expected retention time for PTH-Gln. The co-elution of the chromatographic peak and the correct mass signal provides unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not used for routine sequencing due to sample amount requirements and longer acquisition times, NMR spectroscopy is the gold standard for the de novo structural elucidation of a newly synthesized PTH-Gln standard. It provides definitive proof of the chemical structure by mapping the connectivity and chemical environment of every atom in the molecule.

-

Principle of Operation: ¹H and ¹³C NMR spectra would reveal characteristic chemical shifts for the protons and carbons of the phenyl ring, the hydantoin core, and the glutamine side chain. 2D NMR experiments like COSY and HSQC would be used to establish through-bond connectivities, confirming the entire molecular framework.

Data Summary

The table below summarizes the key identifiers for PTH-Glutamine used in the analytical workflow.

| Property | Value | Rationale for Use |

| Molecular Formula | C₁₂H₁₄N₄O₂S | Defines the elemental composition. |

| Monoisotopic Mass | 290.0786 Da | The theoretical exact mass used for high-resolution MS confirmation. |

| [M+H]⁺ (protonated) | 291.0865 Da | The primary ion observed in positive mode ESI-MS for identification.[12] |

| Chromatographic Profile | Moderately Polar | Leads to a characteristic, reproducible retention time on reversed-phase HPLC.[14] |

Conclusion

The successful sequencing of a protein via Edman degradation is the sum of many successful parts: the efficient synthesis and unambiguous identification of each successive PTH-amino acid. This guide has detailed the structure, synthesis, and analytical elucidation of PTH-Gln. By understanding the chemical principles behind the coupling, cleavage, and conversion steps, researchers can better troubleshoot and optimize the sequencing process. Furthermore, the application of a combined analytical strategy, leveraging the separatory power of HPLC and the definitive confirmatory power of mass spectrometry, establishes a robust and self-validating system essential for the integrity of protein sequence data.

References

-

Pearson. Draw the structure of the phenylthiohydantoin derivatives of (a) alanine. Pearson. [Link]

-

Carr, S. A., Hemling, M. E., Bean, M. F., & Rinehart, K. L. (1991). High sensitivity analysis of phenylthiohydantoin amino acid derivatives by electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 2(5), 453-460. [Link]

-

Bhown, A. S., & Bennett, J. C. (1986). Separation of amino acid phenylthiohydantoin derivatives by high-pressure liquid chromatography. Analytical Biochemistry, 154(2), 478-484. [Link]

-

Shively, J. E. (2000). Identification of PTH-Amino Acids by HPLC. In The Protein Protocols Handbook (pp. 635-645). Humana Press. [Link]

-

Stone, K. L., & Williams, K. R. (1993). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In A Practical Guide to Protein and Peptide Purification for Microsequencing (pp. 99-113). Academic Press. [Link]

-

Puig, E. F., & Tarentino, A. L. (1992). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Biomedical and Environmental Mass Spectrometry, 19(6), 319-326. [Link]

-

Wikipedia. Edman degradation. Wikipedia. [Link]

-

ResearchGate. Identification of PTH-amino acids by HPLC | Request PDF. ResearchGate. [Link]

-

Garsky, V. M., Baffi, R. A., & Shively, J. E. (1987). Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation. Analytical Biochemistry, 163(2), 407-415. [Link]

-

Mtoz Biolabs. 4 Steps of Edman Degradation. Mtoz Biolabs. [Link]

-

Chemistry LibreTexts. 26.7: The Edman Degradation. Chemistry LibreTexts. [Link]

-

ResearchGate. Peptide Sequencing by Edman Degradation. ResearchGate. [Link]

-

Taylor & Francis Online. Edman degradation – Knowledge and References. Taylor & Francis Online. [Link]

-

OpenStax. 26.6 Peptide Sequencing: The Edman Degradation. Organic Chemistry. [Link]

-

Let's Talk Academy. Understanding Edman Degradation in Protein Sequencing. CSIR NET LIFE SCIENCE COACHING. [Link]

-

Edman, P. (1950). Preparation of Phenyl Thiohydantoins from Some Natural Amino Acids. Acta Chemica Scandinavica, 4, 277-282. [Link]

-

Shimadzu Scientific Instruments. Theory of Edman Sequencing. Shimadzu. [Link]

-

EHU. Peptide Sequencing by Edman Degradation. EHU. [Link]

-

Longdom Publishing. Edman Degradation: The Protease Digestion of a Protein. Journal of Proteomics & Bioinformatics. [Link]

-

Biosynthesis Inc. N-terminal Sequence Analysis. Biosynthesis Inc. [Link]

Sources

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfachemic.com [alfachemic.com]

- 5. Draw the structure of the phenylthiohydantoin derivatives of (a) ... | Study Prep in Pearson+ [pearson.com]

- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 8. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 9. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]

- 10. ehu.eus [ehu.eus]

- 11. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 12. Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 14. Separation of amino acid phenylthiohydantoin derivatives by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Role of Phenylthiohydantoin-Glutamine in N-Terminal Protein Sequencing

Abstract: N-terminal protein sequencing via Edman degradation remains a cornerstone technique for protein characterization, identity confirmation, and quality control in research and biopharmaceutical development. This guide provides an in-depth examination of the chemistry and analytical considerations surrounding a specific amino acid: Glutamine (Gln). We will explore the formation of its phenylthiohydantoin derivative (PTH-Gln), the unique chemical liabilities of the glutamine side chain that can complicate sequence analysis, and the robust analytical methods required for its unambiguous identification. This document is intended for researchers, scientists, and drug development professionals who rely on precise protein sequence data and seek to understand the nuanced chemistry that underpins this powerful analytical method.

The Foundation of N-Terminal Sequencing: The Edman Degradation

The Edman degradation is a powerful chemical method that provides direct sequence information by sequentially removing and identifying amino acids from the N-terminus of a protein or peptide.[1][2] Developed by Pehr Edman, this cyclical process allows for the residue-by-residue determination of a protein's primary structure, which is critical for confirming protein identity, verifying synthetic peptides, and identifying N-terminal post-translational modifications.[3][4] The technique's enduring relevance lies in its high accuracy for the first 30-50 residues, providing definitive data that is complementary to mass spectrometry-based methods.[1][4] The overall process can be conceptualized as a three-stage cycle: Coupling, Cleavage, and Conversion.

Caption: The three core steps of the Edman degradation cycle.

The Core Chemistry: From Peptide to PTH-Amino Acid

The success of Edman degradation hinges on a series of well-defined chemical reactions that are automated in modern protein sequencers.[5] Each step is optimized to maximize yield and minimize side reactions.

-

Step 1: Coupling. The process begins under mildly alkaline conditions (pH ~8.5-9.0). The N-terminal α-amino group of the peptide, being uncharged, acts as a nucleophile and attacks the electrophilic carbon of phenyl isothiocyanate (PITC).[1][6] This reaction forms a phenylthiocarbamoyl (PTC) derivative of the peptide. The alkaline environment is crucial as it ensures the N-terminal amine is deprotonated and thus sufficiently nucleophilic for the reaction to proceed efficiently.

-

Step 2: Cleavage. The PTC-peptide is then treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA).[2][7] The sulfur atom of the PTC adduct attacks the carbonyl carbon of the first peptide bond, leading to the cleavage of the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative.[8] The use of anhydrous acid is a critical parameter; it minimizes the risk of random acid hydrolysis at other points in the peptide chain, which would generate new N-termini and interfere with the sequence analysis.[2]

-

Step 3: Conversion. The cleaved ATZ-amino acid is physically separated from the now-shortened peptide by an organic extraction. It is then treated with an aqueous acid, which catalyzes its rearrangement into a more stable phenylthiohydantoin (PTH) amino acid derivative.[1][7] This stable PTH derivative is then injected into an HPLC system for identification.

Caption: Chemical progression from N-terminus to identifiable PTH derivative.

The Specific Case of Phenylthiohydantoin-Glutamine (PTH-Gln)

When the N-terminal residue of a protein is glutamine, it undergoes the standard Edman chemistry to yield this compound (PTH-Gln). The side chain of glutamine, which contains a primary amide (-CONH₂), remains intact throughout the controlled coupling, cleavage, and conversion steps. The resulting PTH-Gln molecule is one of the 20 common PTH-amino acid derivatives that must be resolved and identified by the analytical system.

Caption: N-terminal glutamine cyclization, a common cause of sequencing failure.

Deamidation to Glutamic Acid

Under harsh conditions, particularly prolonged exposure to acidic or basic environments, the side-chain amide of glutamine can be hydrolyzed to a carboxylic acid. [9]This converts the glutamine residue into glutamic acid (Glu). If this occurs, the sequencing cycle will incorrectly identify glutamic acid (as PTH-Glu) at that position, leading to an erroneous sequence assignment. This underscores the importance of careful sample handling and the use of optimized, mild conditions throughout protein purification and analysis.

Analytical Identification of PTH-Glutamine

The definitive identification of the PTH-amino acid liberated at each cycle is accomplished by high-performance liquid chromatography (HPLC). [10][11]

-

Principle of Separation: Modern sequencers are equipped with on-line reverse-phase HPLC (RP-HPLC) systems. [11]The mixture containing the PTH-amino acid is injected onto a C18 column, and components are separated based on their relative hydrophobicity. A gradient of an organic solvent (like acetonitrile) in an aqueous buffer is used to elute the PTH derivatives, with more polar derivatives eluting earlier than more hydrophobic ones.

-

Elution Profile and Identification: PTH-Gln is a relatively polar molecule due to its amide side chain. It typically elutes early in the chromatogram, along with other polar PTH-amino acids. Critically, identification is not based on absolute properties but on a direct comparison of the unknown peak's retention time with that of a known, purified PTH-Gln standard run under identical chromatographic conditions. [10][12]A well-calibrated system must provide baseline resolution between PTH-Gln and its nearest neighbors, most notably PTH-Asparagine (Asn), PTH-Serine (Ser), and PTH-Glutamic Acid (Glu).

Table 1: Typical RP-HPLC Parameters for PTH-Amino Acid Analysis

| Parameter | Typical Value / Condition | Rationale |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Standard for reverse-phase separation of small organic molecules. |

| Mobile Phase A | Acetate or Phosphate Buffer (pH 3.5-4.5) | Provides ionic strength and controls the ionization state of acidic/basic PTHs. |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for eluting hydrophobic PTHs. |

| Gradient | 5-10% B to 50-60% B over 20-30 min | Allows for the sequential elution of polar to non-polar PTH derivatives. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Temperature | 40-55 °C | Improves peak shape and separation efficiency. |

| Detection | UV Absorbance at ~269 nm | The phenylthiohydantoin ring has a strong UV absorbance maximum near this wavelength. |

Experimental Protocols

Protocol 1: Sample Preparation for N-Terminal Sequencing

This protocol is designed to prepare a protein sample for analysis while minimizing the risk of N-terminal glutamine cyclization.

-

Purity Assessment: Ensure the protein sample is >90% pure by SDS-PAGE or capillary electrophoresis. Contaminating proteins will generate conflicting sequence signals. [13]2. Buffer Exchange: The sample must be free of primary amines (e.g., Tris buffer, glycine) and high concentrations of non-volatile salts. Perform buffer exchange into a suitable sequencing-compatible buffer (e.g., 0.1% TFA in water, or a volatile buffer like ammonium bicarbonate if lyophilization is needed) using a desalting column or dialysis.

-

Quantification: Accurately determine the amount of protein to be loaded (typically 10-100 picomoles). [5]4. Handling Precautions: Throughout all steps, maintain the sample at 4°C whenever possible. Avoid heating or exposure to pH extremes. If lyophilization is necessary, perform it swiftly from a volatile buffer. Load the sample onto the sequencer's sample support (e.g., a PVDF membrane) according to the manufacturer's instructions and proceed with sequencing immediately.

Protocol 2: Automated Edman Degradation Cycle (Conceptual Workflow)

This outlines the key steps performed by an automated protein sequencer for a single cycle.

-

Reagent Delivery (Coupling): The sequencer delivers a solution of PITC in a basic solvent (e.g., N-methylpiperidine) to the immobilized protein sample and incubates at ~50°C to facilitate the coupling reaction.

-

Solvent Wash: A series of washes with organic solvents (e.g., ethyl acetate, heptane) removes excess PITC and reaction byproducts.

-

Reagent Delivery (Cleavage): Anhydrous TFA is delivered to the sample to cleave the N-terminal PTC-amino acid, forming the ATZ derivative.

-

Extraction: A solvent such as 1-chlorobutane is used to selectively extract the ATZ-amino acid, leaving the shortened peptide on the support. [6]5. Conversion: The extracted ATZ-amino acid is transferred to a separate reaction flask, where an aqueous acid (e.g., 25% TFA) is added and heated (~65°C) to drive the conversion to the stable PTH-amino acid.

-

Sample Injection: The resulting PTH-amino acid is dried, redissolved in HPLC mobile phase, and automatically injected into the on-line HPLC system for analysis. The sequencer immediately begins the next cycle on the shortened peptide.

Conclusion

This compound is the expected and correct product when an N-terminal glutamine residue undergoes the Edman degradation. Its successful identification relies on a well-orchestrated series of chemical reactions and a high-resolution analytical separation. However, the unique propensity of N-terminal glutamine to cyclize into a "non-sequenceable" pyroglutamic acid residue presents the single greatest challenge associated with this amino acid. This liability highlights the absolute necessity of meticulous sample handling and preparation. For the drug development professional and protein scientist, understanding the chemistry of PTH-Gln—both its formation and its potential side reactions—is paramount for ensuring the generation of accurate, reliable N-terminal sequence data that can confidently guide research and product characterization.

References

-

Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. Available at: [Link]

-

Wikipedia. (n.d.). Edman degradation. Available at: [Link]

-

Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Available at: [Link]

-

OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry. Available at: [Link]

-

Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Available at: [Link]

-

Shively, J. E. (n.d.). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In The Protein Protocols Handbook. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Identification of PTH-Amino Acids by HPLC. Available at: [Link]

-

Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography, 3(9), 1277-1298. Available at: [Link]

-

ResearchGate. (n.d.). Identification of PTH-amino acids by HPLC. Request PDF. Available at: [Link]

-

Xie, Y., et al. (2012). Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation. Journal of the American Society for Mass Spectrometry, 23(3), 536-545. Available at: [Link]

-

Taylor & Francis Online. (2006). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography, 3(9). Available at: [Link]

-

Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Available at: [Link]

-

Stone, K. L., & Williams, K. R. (2009). N-Terminal Sequence Analysis of Proteins and Peptides. Current Protocols in Protein Science, Chapter 11, Unit 11.10. Available at: [Link]

-

PharmiWeb.com. (2025). Understanding N-terminal Sequencing and Its Applications: Insights into Edman Degradation. Available at: [Link]

-

EHU. (n.d.). Peptide Sequencing by Edman Degradation. Available at: [Link]

Sources

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. ehu.eus [ehu.eus]

- 3. pharmiweb.com [pharmiweb.com]

- 4. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]

- 5. UNIT 11.10 N-Terminal Sequence Analysis of Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 7. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 11. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. creative-biolabs.com [creative-biolabs.com]

An In-Depth Technical Guide to N-Terminal Protein Sequencing by Edman Degradation

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, practical execution, and data interpretation of Edman degradation chemistry. Moving beyond a simple recitation of steps, this document delves into the causality behind the chemistry, validation of the workflow, and field-proven insights for robust and accurate N-terminal sequencing.

Foundational Principles: The Enduring Logic of Stepwise Degradation

Developed by Pehr Edman in the 1950s, the Edman degradation remains a gold-standard chemical method for sequentially determining the amino acid sequence of a protein or peptide from its amino-terminus (N-terminus).[1] Unlike mass spectrometry, which measures mass-to-charge ratios of fragmented peptides, Edman degradation is a process of direct chemical cleavage, providing unambiguous, residue-by-residue identification.[2]

The entire process is a meticulously designed cycle of three core chemical events: Coupling , Cleavage , and Conversion . This cycle is repeated to sequentially remove and identify each N-terminal amino acid, leaving the remainder of the peptide chain intact for the next cycle.[3] Modern automated sequencers can achieve cycle efficiencies of over 99%, allowing for the reliable sequencing of 30 to 60 residues under optimal conditions.[4]

The Chemical Rationale

The genius of the Edman chemistry lies in its ability to perform two seemingly contradictory tasks: cleaving the N-terminal residue under conditions gentle enough to not hydrolyze the other peptide bonds. This is achieved through a clever manipulation of reaction conditions and the introduction of a key reagent, phenylisothiocyanate (PITC) .

-

Coupling (Labeling): Under mildly alkaline conditions (pH ~9.0), the nucleophilic primary amine of the N-terminal residue attacks the electrophilic carbon of PITC.[5] This forms a stable phenylthiocarbamyl (PTC) derivative of the peptide. The alkaline environment is critical as it ensures the N-terminal α-amino group is deprotonated and thus, highly nucleophilic.[3]

-

Cleavage (Cyclization): The reaction conditions are then switched to anhydrous acid, typically using trifluoroacetic acid (TFA).[6] In this non-aqueous environment, the sulfur atom of the PTC adduct performs a nucleophilic attack on the carbonyl carbon of the first peptide bond. This intramolecular cyclization cleaves the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative, releasing the shortened peptide chain unharmed.[1] The use of anhydrous acid is paramount to prevent random acid hydrolysis of other peptide bonds.[7]

-

Conversion: The unstable ATZ-amino acid is selectively extracted with an organic solvent (e.g., ethyl acetate or 1-chlorobutane) and then treated with aqueous acid.[8][9] This step converts the ATZ ring into a more stable phenylthiohydantoin (PTH) amino acid derivative, which is essential for reliable chromatographic identification.[3]

This entire elegant process can be visualized as a logical workflow.

Sources

- 1. rapidnovor.com [rapidnovor.com]

- 2. cib.csic.es [cib.csic.es]

- 3. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]

- 4. youtube.com [youtube.com]

- 5. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hplc.eu [hplc.eu]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. pnas.org [pnas.org]

- 9. N-terminal Edman sequencing [proteome-factory.com]

Characterization of Phenylthiohydantoin-glutamine using spectroscopy

An In-Depth Technical Guide to the Spectroscopic Characterization of Phenylthiohydantoin-Glutamine (PTH-Gln)

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the analytical techniques used to characterize this compound (PTH-Gln), a key derivative in protein sequencing. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation.

Introduction: The Significance of PTH-Glutamine in Proteomics

The primary structure of a protein—its amino acid sequence—is fundamental to its function. Edman degradation is a cornerstone chemical method for determining this sequence from the N-terminus of a peptide or protein.[1][2] The process works by sequentially cleaving the N-terminal amino acid, which is then analyzed as a stable Phenylthiohydantoin (PTH) derivative.[3]

Identifying each PTH-amino acid as it is released is the critical step in reconstructing the protein's sequence. PTH-Glutamine (PTH-Gln) is the specific derivative formed when glutamine is the N-terminal residue. Its unambiguous characterization is paramount for accurate sequencing. This guide details the application of modern spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—to provide a comprehensive and definitive identification of PTH-Gln.

The workflow begins with the generation of the PTH-amino acid via automated Edman chemistry and culminates in its spectroscopic analysis.

Sources

Methodological & Application

A Robust HPLC Protocol for the Baseline Separation of Phenylthiohydantoin-Glutamine (PTH-Gln)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note presents a detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol for achieving baseline separation of Phenylthiohydantoin-Glutamine (PTH-Gln). As a critical component of N-terminal protein sequencing via Edman degradation, the accurate identification of PTH-Gln is often complicated by its chemical instability and potential co-elution with its deamidation product, PTH-Glutamic acid (PTH-Glu). The methodology herein is built on reverse-phase chromatography, utilizing a C18 stationary phase and a meticulously optimized mobile phase gradient. We delve into the causality behind each experimental parameter, providing a self-validating protocol designed for reproducibility and accuracy. This guide offers researchers a comprehensive resource for overcoming common analytical challenges associated with PTH-Gln analysis.

Introduction: The Challenge of PTH-Glutamine Identification

N-terminal sequencing of proteins and peptides by automated Edman degradation is a cornerstone technique in protein chemistry.[1] The method sequentially cleaves the N-terminal amino acid, which is then converted into a more stable phenylthiohydantoin (PTH) derivative for identification.[1] High-Performance Liquid Chromatography (HPLC) is the universal standard for separating and identifying these PTH-amino acids.[2]

The identification of each PTH-amino acid relies almost exclusively on matching its HPLC retention time with that of a known standard.[3] While this is straightforward for many amino acids, PTH-Glutamine (PTH-Gln) presents a unique analytical challenge. Glutamine is susceptible to deamidation under certain conditions (e.g., acidic pH or elevated temperature), converting it to glutamic acid.[4] This can result in a chromatogram where PTH-Gln is difficult to resolve from PTH-Glu, leading to potential misidentification of the amino acid sequence.

This document provides a robust protocol designed to achieve baseline resolution of PTH-Gln from other PTH-amino acids, particularly PTH-Glu, ensuring confident and accurate N-terminal sequence analysis.

Principle of Separation: Reverse-Phase Chromatography

The separation of PTH-amino acids is optimally achieved using reverse-phase HPLC (RP-HPLC). The fundamental principle involves the partitioning of analytes between a non-polar stationary phase (typically octadecyl-silica, C18) and a polar mobile phase.

-

Stationary Phase : A C18 column is the industry standard, offering excellent hydrophobic selectivity for the diverse range of PTH-amino acids.[5][6] The phenyl and hydantoin rings of the PTH derivatives provide sufficient hydrophobicity to interact with and retain on the C18 stationary phase.

-

Mobile Phase : A gradient elution is employed, starting with a highly aqueous mobile phase and gradually increasing the concentration of an organic solvent like acetonitrile. This allows for the elution of polar PTH derivatives (like PTH-Gln) first, followed by the more non-polar derivatives (like PTH-Phe and PTH-Leu) as the mobile phase becomes more hydrophobic.

-

Selectivity (α) : The key to separating PTH-Gln from PTH-Glu is manipulating the selectivity of the system. This is primarily achieved by controlling the mobile phase pH. By maintaining a slightly acidic pH (e.g., 4.0), the ionization of the carboxylic acid side chain of PTH-Glu is suppressed. This suppression increases its hydrophobicity and retention time relative to the neutral, polar side chain of PTH-Gln, thereby enhancing their separation.[7][8]

Detailed Application Protocol

This protocol is optimized for a standard analytical HPLC system equipped with a UV detector.

Instrumentation and Materials

-

HPLC System : A binary or quaternary pump system capable of gradient elution, equipped with a degasser, autosampler, column thermostat, and UV-Vis detector.

-

Column : C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A column with these specifications provides a good balance of efficiency and backpressure.[9]

-

Reagents :

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Sodium Acetate (Anhydrous, ≥99%)

-

Glacial Acetic Acid

-

PTH-Amino Acid Standard Mixture (including Gln and Glu)

-

-

Sample Filtration : 0.22 µm syringe filters (PTFE or similar solvent-compatible membrane).

Reagent Preparation

Mobile Phase A (Aqueous Buffer): 25 mM Sodium Acetate, pH 4.0

-

Weigh 2.05 g of anhydrous sodium acetate and dissolve it in 1.0 L of HPLC-grade water.

-

Stir until fully dissolved.

-

Adjust the pH to 4.0 ± 0.05 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter.

-

Filter the buffer through a 0.22 µm membrane filter to remove particulates.

Causality: The acetate buffer resists pH shifts during the gradient, ensuring reproducible retention times. The pH of 4.0 is critical for maximizing the separation between PTH-Gln and PTH-Glu, as explained in Section 2.

Mobile Phase B (Organic Modifier): 100% Acetonitrile (ACN)

-

Use HPLC-grade acetonitrile directly.

-

Filter through a 0.22 µm membrane filter if the solvent reservoir does not have an integrated filter.

Causality: Acetonitrile is an excellent organic modifier for PTH-amino acid separation, often providing sharper peaks and lower viscosity compared to methanol.[5]

Sample Preparation

-

Standard Preparation : Dissolve the PTH-amino acid standard mixture in a solution of 70:30 Acetonitrile:Water to a final concentration of approximately 10-20 pmol/µL. Vortex briefly to ensure complete dissolution.

-

Unknown Sample : The PTH-amino acid sample from the Edman sequencer is typically delivered dissolved in a specific solvent. If it is dried, reconstitute it in the same volume and solvent as the standard (e.g., 20-30 µL of 70:30 ACN:Water).

-

Filtration : It is good practice to filter samples through a 0.22 µm syringe filter before injection to prevent particulates from clogging the column.

Causality: Dissolving the sample in a solvent mixture that is similar to or slightly weaker than the initial mobile phase composition prevents peak distortion. Maintaining sample and standard in identical solvents is crucial for accurate retention time comparison.

HPLC Parameters and Gradient Program

The following parameters should be programmed into the HPLC instrument method.

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 25 mM Sodium Acetate, pH 4.0 |

| Mobile Phase B | 100% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 269 nm |

| Injection Volume | 10 - 20 µL |

| Run Time | ~30 minutes |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90% | 10% |

| 20.0 | 50% | 50% |

| 21.0 | 10% | 90% |

| 25.0 | 10% | 90% |

| 25.1 | 90% | 10% |

| 30.0 | 90% | 10% |

Causality: The shallow initial gradient is designed to provide high resolution for the early-eluting, polar PTH-amino acids, including Gln and Glu. The controlled column temperature of 40 °C ensures retention time reproducibility and can improve peak efficiency while minimizing the risk of thermal degradation of sensitive compounds.[10]

Experimental Workflow Visualization

Caption: Overall experimental workflow from reagent preparation to data analysis.

Expected Results & Troubleshooting

A successful run using this protocol will yield a chromatogram with sharp, symmetrical peaks. Crucially, PTH-Gln should be baseline-resolved (Resolution > 1.5) from its nearest eluting neighbors, including PTH-Glu. The slightly acidic conditions will cause PTH-Glu to be retained longer than PTH-Gln.

Common Problems and Solutions

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Poor resolution between PTH-Gln and PTH-Glu | 1. Incorrect mobile phase A pH. 2. Column is old or contaminated. 3. Gradient is too steep. | 1. Remake buffer, carefully verifying pH is 4.0 ± 0.05. 2. Flush column or replace with a new one. 3. Decrease the gradient slope (e.g., extend the 10-50% B segment to 25 minutes). |

| Broad or Tailing Peaks | 1. Extra-column volume in the system. 2. Column contamination or degradation. 3. Sample solvent mismatch. | 1. Use shorter, smaller-diameter connection tubing.[7] 2. Wash column with a strong solvent (e.g., Isopropanol) or replace. 3. Ensure sample is dissolved in a solvent weaker than the initial mobile phase. |

| Drifting Retention Times | 1. Inadequate column temperature control. 2. Mobile phase composition changing (e.g., evaporation). 3. Pump malfunction or leak. | 1. Ensure column thermostat is on and stable at 40°C. 2. Prepare fresh mobile phase daily; keep reservoirs capped. 3. Perform pump maintenance and check for leaks. |

| Low PTH-Gln Peak Area | 1. Degradation of Gln during Edman cycle or sample storage. | 1. Review sequencer chemistry and conditions. Analyze sample promptly after preparation. Store samples at 4°C for short-term or -20°C for long-term.[4] |

Troubleshooting Logic for Poor Resolution

Caption: A decision tree for systematically troubleshooting poor peak resolution.

Conclusion

This application note provides a validated and robust RP-HPLC method for the baseline separation of PTH-Glutamine. By carefully controlling the mobile phase pH and utilizing an optimized gradient on a standard C18 column, this protocol effectively resolves PTH-Gln from its critical pair, PTH-Glu. The detailed explanation of the causality behind each step, combined with a comprehensive troubleshooting guide, empowers researchers to achieve accurate and reproducible results in N-terminal protein sequencing, thereby enhancing the integrity of their structural proteomics data.

References

-

Springer Nature Experiments. Identification of PTH-Amino Acids by HPLC. Link

-

Shively, J. E. (2000). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. The Protein Protocols Handbook. Link

-

MtoZ Biolabs. Application of Edman Degradation in Protein Analysis. Link

-

ResearchGate. HPLC analysis of phenylthiohydantoin (PTH) amino acids from Edman Degradation. Link

-

Bio-Synthesis Inc. N-terminal Sequence Analysis. Link

-

ResearchGate. Identification of PTH-amino acids by HPLC | Request PDF. Link

-

Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography. Link

-

Sigma-Aldrich. Factors Affecting Resolution in HPLC. Link

-

Otsuka, S., et al. (2022). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. Scientific Reports. Link

-

PubMed. Liquid chromatographic separation of some PTH-amino acids. Link

-

PubMed. Some factors affecting separation and detection of amino acids by high-performance anion-exchange chromatography with integrated pulsed amperometric detection. Link

-

Chrom Tech, Inc. Methods for Changing Peak Resolution in HPLC. Link

-

AnalyteGuru from Thermo Fisher Scientific. Real Solutions to Improve Your HPLC Peak Resolution. Link

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Link

-

de Sain-van der Velden, M. G. M., et al. (2017). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. PLOS ONE. Link

-

Separation Science. HPLC Back to Basics. Link

Sources

- 1. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]

- 2. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Liquid chromatographic separation of some PTH-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Factors Affecting Resolution in HPLC [sigmaaldrich.com]

- 8. Some factors affecting separation and detection of amino acids by high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. learning.sepscience.com [learning.sepscience.com]

- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]

Application Note: Advanced Mass Spectrometry Methods for the Identification and Quantification of PTH-Glutamine

Introduction: The Significance of Parathyroid Hormone and Glutamine Interplay

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis, exerting its effects primarily on bone and kidney tissues.[1] The biological activity of PTH is not solely determined by its circulating levels but also by its various forms, including intact PTH (1-84) and various fragments.[1][2] Traditional immunoassays for PTH often face challenges with specificity, sometimes failing to distinguish between the full-length hormone and its fragments, which can have different physiological roles.[1][3] Mass spectrometry (MS) has emerged as a powerful alternative, offering superior specificity and the ability to identify and quantify different PTH proteoforms.[1][2][3]

Recent advances in proteomics have highlighted the importance of post-translational modifications (PTMs) in modulating protein function.[4][5][6] PTMs are chemical alterations to proteins that occur after translation and can significantly impact their activity, stability, and interaction with other molecules.[4][5] Glutamine, a versatile amino acid, is involved in a myriad of cellular processes, and its modification on proteins (e.g., glutamination) or its metabolic flux can be indicative of cellular state and function.[7][8] The analysis of glutamine modifications on PTH, or the study of glutamine metabolism in response to PTH, represents a promising area of research for understanding the nuanced regulation of this vital hormone.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of advanced mass spectrometry methods for the identification and quantification of PTH-glutamine species. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights into data interpretation.

Part 1: Analytical Strategy - A Multi-Faceted Approach

A robust analytical strategy for PTH-glutamine analysis requires a combination of meticulous sample preparation, high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), and sophisticated data analysis. The overall workflow is designed to isolate PTH from complex biological matrices, identify glutamine-related modifications, and accurately quantify their abundance.

Caption: A generalized workflow for the mass spectrometric analysis of PTH-glutamine.

Part 2: Detailed Protocols and Methodologies

Sample Preparation: The Foundation of Accurate Analysis

The quality of mass spectrometry data is highly dependent on the sample preparation process.[9][10] The goal is to efficiently extract and purify PTH and its modified forms from the biological matrix while minimizing contamination.

Protocol 1: Immunoaffinity Enrichment of PTH from Plasma

-

Rationale: Immunoaffinity enrichment utilizes antibodies specific to PTH to isolate the hormone from the complex mixture of proteins in plasma, thereby increasing the concentration of the target analyte and improving the sensitivity of the MS analysis.[2]

-

Materials:

-

Anti-PTH antibody-conjugated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

-

Procedure:

-

Pre-clear plasma sample by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Incubate the cleared plasma with anti-PTH antibody-conjugated magnetic beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound PTH by incubating the beads with Elution Buffer for 5-10 minutes.

-

Immediately neutralize the eluate with Neutralization Buffer.

-

Protocol 2: In-Solution Tryptic Digestion

-

Rationale: For "bottom-up" proteomics, proteins are enzymatically digested into smaller peptides, which are more amenable to MS analysis.[11] Trypsin is the most commonly used protease as it cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable size for MS/MS fragmentation.

-

Materials:

-

Denaturation Buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Reducing Agent (e.g., 10 mM Dithiothreitol - DTT)

-

Alkylating Agent (e.g., 55 mM Iodoacetamide - IAA)

-

MS-grade Trypsin

-

Quenching Solution (e.g., 1% Trifluoroacetic Acid - TFA)

-

-

Procedure:

-

Denature the enriched PTH sample by adding Denaturation Buffer and incubating for 30 minutes at room temperature.

-

Reduce disulfide bonds by adding DTT and incubating for 1 hour at 37°C.

-

Alkylate cysteine residues by adding IAA and incubating for 30 minutes in the dark at room temperature.

-

Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Stop the digestion by adding Quenching Solution.

-

Protocol 3: Peptide Desalting and Concentration

-

Rationale: Salts and detergents used during sample preparation can interfere with the ionization process in the mass spectrometer. Solid-phase extraction (SPE) with a C18 stationary phase is used to remove these contaminants and concentrate the peptides.[12]

-

Materials:

-

C18 SPE cartridge or tip

-

Activation Solution (e.g., 80% acetonitrile, 0.1% TFA)

-

Equilibration Solution (e.g., 0.1% TFA in water)

-

Wash Solution (e.g., 0.1% TFA in water)

-

Elution Solution (e.g., 50% acetonitrile, 0.1% TFA)

-

-

Procedure:

-

Activate the C18 SPE cartridge by passing the Activation Solution through it.

-

Equilibrate the cartridge with Equilibration Solution.

-

Load the digested peptide sample onto the cartridge.

-

Wash the cartridge with Wash Solution to remove salts and other hydrophilic contaminants.

-

Elute the peptides with Elution Solution.

-

Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

LC-MS/MS Analysis: Separation and Detection

Liquid chromatography coupled to tandem mass spectrometry is the cornerstone of modern proteomics.[3][5] The liquid chromatography system separates the complex mixture of peptides, and the mass spectrometer identifies and quantifies them.

Table 1: Example LC-MS/MS Parameters for PTH-Glutamine Analysis

| Parameter | Setting | Rationale |

| LC System | ||

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) | Provides good separation of peptides based on hydrophobicity. |

| Mobile Phase A | 0.1% formic acid in water | Acidifies the mobile phase to improve peptide ionization. |

| Mobile Phase B | 0.1% formic acid in acetonitrile | Elutes peptides from the column. |

| Gradient | 5-40% B over 60 minutes | A gradual increase in the organic solvent concentration allows for the separation of a wide range of peptides. |

| Flow Rate | 300 µL/min | A typical flow rate for analytical scale LC. |

| MS System | ||

| Ionization Mode | Positive Electrospray Ionization (ESI) | Efficiently ionizes peptides. |

| MS1 Scan Range | 350-1500 m/z | Covers the expected mass-to-charge ratio range for tryptic peptides. |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) | Fragments peptide ions to generate characteristic product ions for sequencing.[13] |

| Data Acquisition Mode | Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) | DDA is suitable for discovery proteomics, while PRM is ideal for targeted quantification. |

Data Analysis: Identification and Quantification

Identification of Glutamine Modifications:

The identification of glutamine-related PTMs relies on the accurate measurement of the mass shift they impart on the modified peptide. For example, the conversion of glutamine to pyroglutamic acid results in a mass loss of 17.03 Da.[14] Specialized software is used to search the acquired MS/MS spectra against a protein sequence database, considering potential modifications.

Caption: A simplified representation of the fragmentation of a peptide containing an N-terminal glutamine.

Quantification Strategies:

-

Label-Free Quantification (LFQ): This method compares the signal intensities of the same peptide across different samples. While cost-effective, it can be susceptible to variations in sample preparation and instrument performance.

-

Stable Isotope Labeling: For more precise and accurate quantification, stable isotope labeling techniques are recommended.[7][15]

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach involves growing cells in media containing "heavy" isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine).

-

Isobaric Tagging (e.g., TMT, iTRAQ): These chemical labeling methods use tags that are identical in mass but produce unique reporter ions upon fragmentation in the MS/MS, allowing for relative quantification of peptides from multiple samples simultaneously.[15]

-

Protocol 4: Stable Isotope Labeling for Quantitative Analysis

-

Rationale: By introducing a known amount of a stable isotope-labeled internal standard (e.g., a synthetic peptide corresponding to the PTH-glutamine peptide of interest), the endogenous analyte can be accurately quantified by comparing the peak areas of the light (endogenous) and heavy (internal standard) forms.[16]

-

Procedure:

-

Synthesize a stable isotope-labeled peptide standard corresponding to the target PTH-glutamine peptide.

-

Spike a known amount of the heavy peptide standard into the biological sample before enzymatic digestion.

-

Perform the sample preparation and LC-MS/MS analysis as described above.

-

Quantify the endogenous peptide by calculating the ratio of the peak area of the light peptide to the peak area of the heavy peptide.